

Application Notes and Protocols for AVL-292 In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

AVL-292, also known as Spebrutinib (CC-292), is a potent and highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of B-cells[3][4]. AVL-292 forms an irreversible covalent bond with the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity[3][4]. This targeted mechanism makes AVL-292 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of AVL-292. The described assays are essential for characterizing the inhibitory activity of AVL-292 on BTK and its downstream effects on B-cell function.

Data Presentation

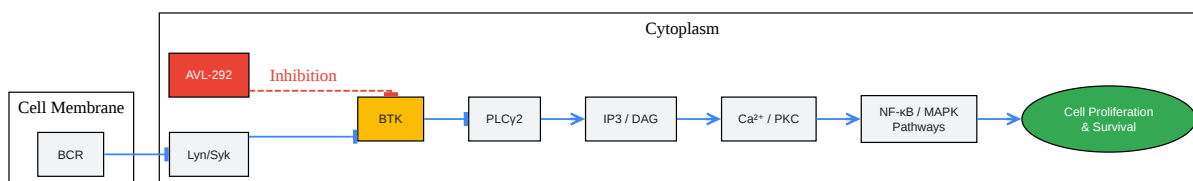
The following table summarizes the key quantitative data for AVL-292's in vitro activity.

Assay Type	Cell Line/System	Parameter	Value	Reference
Biochemical Assay	Recombinant BTK	IC50	< 0.5 nM	[1][4]
Cellular BTK Occupancy	Ramos	EC50	1–10 nM	[4]
BCR Signaling Inhibition	Ramos	EC50	8 nM	[5]
Cell Proliferation	Ramos	EC50	3 nM	[5]

Experimental Protocols

BTK Signaling Pathway Inhibition Assay

This assay measures the ability of AVL-292 to inhibit the phosphorylation of downstream targets in the BCR signaling pathway upon stimulation.



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Caption: AVL-292 inhibits the BTK signaling pathway.

Methodology:

- Cell Culture: Culture Ramos (human Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

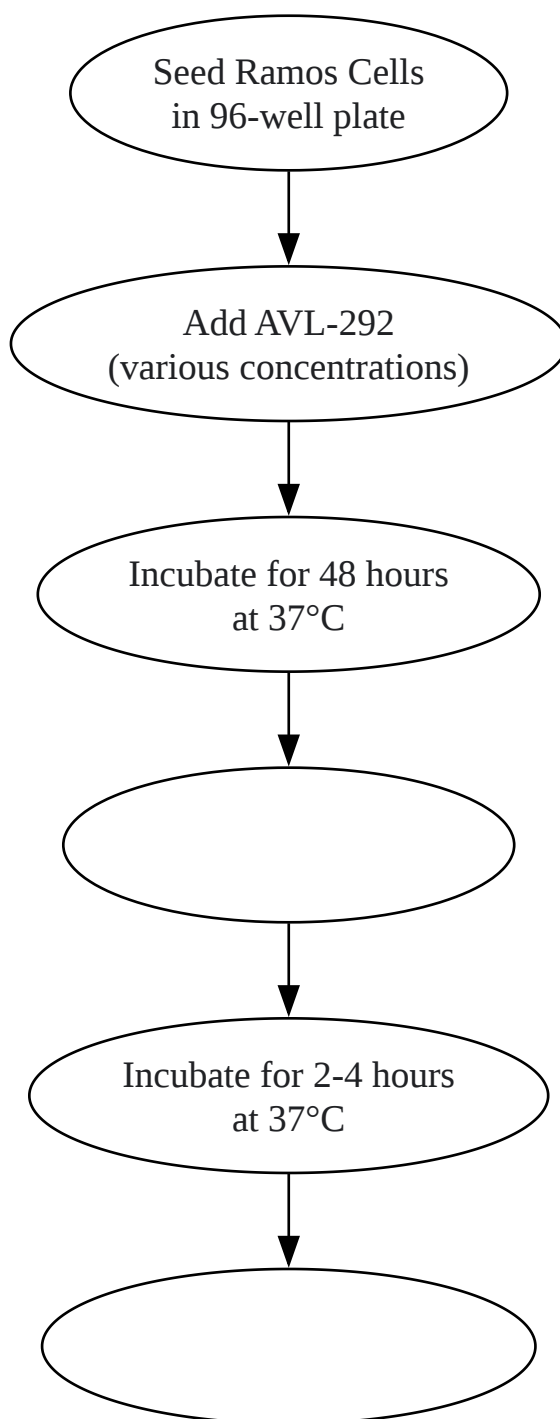
a humidified 5% CO₂ incubator.

- Compound Treatment:
 - Seed Ramos cells at a density of 1×10^6 cells/mL in a 6-well plate.
 - Treat cells with varying concentrations of AVL-292 (e.g., 0.1 nM to 1 μ M) or vehicle control (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the B-cell receptor by adding anti-human IgM antibody to a final concentration of 10 μ g/mL.
 - Incubate for 10 minutes at 37°C.
- Cell Lysis:
 - Pellet the cells by centrifugation at 500 x g for 5 minutes.
 - Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting:
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLC γ 2 (Tyr759), and total PLC γ 2 overnight at 4°C. Use a loading control like β -actin or GAPDH.
 - Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software.

Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of AVL-292 on cell proliferation.



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Caption: Workflow for the BTK target occupancy ELISA.

Methodology:

- Cell Treatment and Lysis:

- Treat Ramos cells with varying concentrations of AVL-292 for 1 hour as described in the BTK signaling inhibition assay.
- Lyse the cells in a non-denaturing lysis buffer.
- BTK Occupancy Probe Incubation:
 - Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to the Cys481 residue of any BTK that is not already occupied by AVL-292.
- ELISA:
 - Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.
 - Block the plate with 3% BSA in PBS for 1 hour at room temperature.
 - Add the cell lysates containing the BTK probe to the wells and incubate for 1-2 hours at room temperature.
 - Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
 - Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
 - Wash the wells three times with PBST.
 - Add a TMB substrate solution and incubate until a blue color develops.
 - Stop the reaction by adding 2N H₂SO₄.
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm.
 - The signal is inversely proportional to the amount of BTK occupied by AVL-292.
 - Calculate the percentage of BTK occupancy relative to the vehicle-treated control. Determine the EC₅₀ for BTK occupancy.

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